molecular formula C12H18O5 B14354439 dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate CAS No. 90161-17-4

dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate

Cat. No.: B14354439
CAS No.: 90161-17-4
M. Wt: 242.27 g/mol
InChI Key: UIQKOLRVUXXAMW-DTWKUNHWSA-N
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Description

Dimethyl (1S,7R)-8-oxabicyclo[520]nonane-9,9-dicarboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate typically involves the formation of the bicyclic core through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core.

    Substitution: Substitution reactions can occur at various positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1S,7R)-8-(hydroxymethyl)bicyclo[5.2.0]non-8-ene-1,7-dicarboxylate
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness

Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.

Properties

CAS No.

90161-17-4

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9(8)17-12/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1

InChI Key

UIQKOLRVUXXAMW-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)C1([C@H]2CCCCC[C@H]2O1)C(=O)OC

Canonical SMILES

COC(=O)C1(C2CCCCCC2O1)C(=O)OC

Origin of Product

United States

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